![molecular formula C11H16Cl3N B13764210 2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride CAS No. 63991-05-9](/img/structure/B13764210.png)
2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride is a chemical compound with the molecular formula C10H14Cl2N. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroethyl group and a chlorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride typically involves the reaction of 4-chlorobenzyl chloride with ethylamine in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then treated with hydrochloric acid to yield the final product as a chloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: The major products include hydroxyl, amine, or thiol derivatives of the original compound.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are amine derivatives.
Scientific Research Applications
2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-chloroethyl 4-chlorophenyl sulfone: This compound shares structural similarities with 2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride but contains a sulfone group instead of an amine group.
2-chloroethyl 4-chlorophenyl sulfide: This compound is similar but contains a sulfide group.
Uniqueness
This compound is unique due to its specific combination of chloroethyl and chlorophenyl groups, which confer distinct chemical reactivity and biological activity
Properties
| 63991-05-9 | |
Molecular Formula |
C11H16Cl3N |
Molecular Weight |
268.6 g/mol |
IUPAC Name |
2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-2-14(8-7-12)9-10-3-5-11(13)6-4-10;/h3-6H,2,7-9H2,1H3;1H |
InChI Key |
OWEFINCUVGRIGI-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CCCl)CC1=CC=C(C=C1)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)
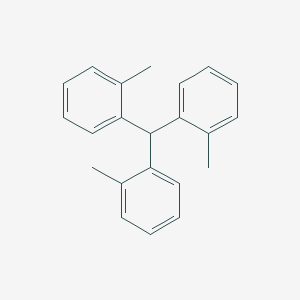
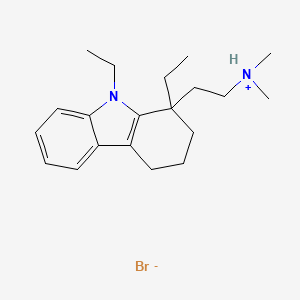
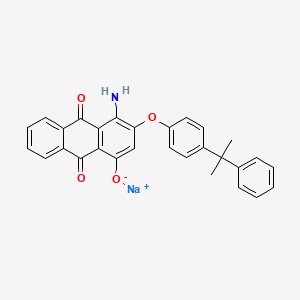


![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)
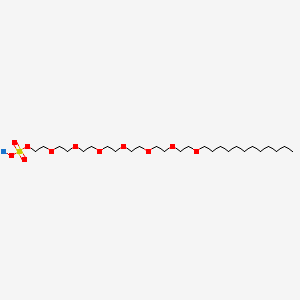
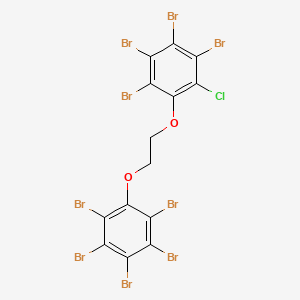

![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
